Lactitol-Monohydrat

Übersicht

Beschreibung

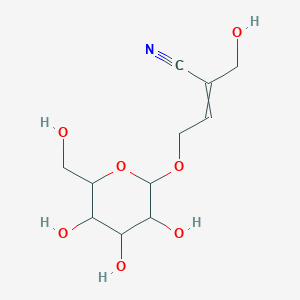

Lactitol monohydrate is a sugar alcohol that is used as a sweetener and bulking agent in food and pharmaceutical products. It is a white, crystalline powder and is odorless and tasteless. It is a polyol or sugar alcohol that has a low glycemic index and is used as a sugar substitute in many foods. It is also used in pharmaceutical products as a bulking agent. Lactitol monohydrate is a disaccharide of glucose and galactose, and is produced by the hydrogenation of lactose.

Wissenschaftliche Forschungsanwendungen

Lebensmittelindustrie: Kalorienarmer Süßstoff

Lactitol-Monohydrat wird häufig als kalorienarmer Süßstoff in verschiedenen Lebensmitteln verwendet. Es ist etwa 35 % so süß wie Haushaltszucker (Saccharose) und wird in Bäckerei, Süßwaren, Schokolade, Desserts und Kaugummi verwendet . Sein niedriger Kaloriengehalt macht es zu einer hervorragenden Alternative zu Zucker in diätetischen Lebensmitteln und für Menschen, die ihre Kalorienzufuhr kontrollieren.

Pharmazeutische Anwendungen: Osmotisches Laxativ

Klinisch wurde Lactitol für seine Verwendung als osmotisches Laxativ untersucht. Es hilft, Wasser im Darm zurückzuhalten, was den Stuhl weich macht und die Stuhlbewegung verbessert. Diese Eigenschaft ist besonders nützlich bei der Behandlung von Erkrankungen wie chronischer Verstopfung .

Behandlung der hepatischen Enzephalopathie

Lactitol wird zur Behandlung der hepatischen Enzephalopathie eingesetzt, einer Verschlechterung der Gehirnfunktion, die als Folge einer schweren Lebererkrankung auftritt. In diesem Fall hilft Lactitol, die Absorption von Ammoniak aus dem Darm zu reduzieren, wodurch die neurologischen Symptome verbessert werden .

Kryoprotektant in der Biotechnologie

Im Bereich der Biotechnologie dient Lactitol als Kryoprotektant. Es schützt biologisches Material vor Schäden während des Einfrierens und Auftauens, was für die Konservierung von Zellen, Geweben und Organen für die medizinische Forschung und therapeutische Anwendung entscheidend ist .

Materialwissenschaft: Synthese von Polyethern

Lactitol-basierte Polyether werden für verschiedene Anwendungen in der Materialwissenschaft synthetisiert. Diese Polyether können verwendet werden, um Hydrogele zu erzeugen, die eine Vielzahl von Anwendungen haben, darunter Medikamentenfreisetzungssysteme und Gewebeingenieur-Gerüste .

Ernährungsanwendungen: Anreicherung von Säuglingsnahrung

Lactitol wird Säuglingsnahrung zugesetzt, um ihren Nährwert zu verbessern. Es dient als Quelle für Galaktose, die für die Entwicklung des Nervensystems bei Säuglingen unerlässlich ist .

Tierfutterzusatzstoff

In der Tierfutterindustrie wird Lactitol als Süßstoff verwendet, um die Schmackhaftigkeit des Futters zu verbessern. Es liefert auch eine Kohlenhydratquelle, die eine wichtige Energiequelle für Nutztiere ist .

Stabilisator in Biosensoren

This compound wirkt als Stabilisator in Biosensoren. Es trägt dazu bei, die Integrität und Funktionalität der biologischen Komponenten in Sensoren zu erhalten, die zum Nachweis und zur Messung verschiedener Substanzen verwendet werden .

Wirkmechanismus

- Lactitol monohydrate is an osmotic laxative primarily used to treat chronic idiopathic constipation in adults .

- As a result, it draws water into the large intestine, softening the stool and making it easier to pass .

Target of Action

Mode of Action

Result of Action

Biochemische Analyse

Biochemical Properties

Lactitol monohydrate plays a significant role in biochemical reactions due to its unique structure and properties. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme lactase, which hydrolyzes lactose into glucose and galactose. Lactitol monohydrate, being a derivative of lactose, can also be hydrolyzed by lactase, although at a slower rate. Additionally, lactitol monohydrate is known to interact with gut microbiota, promoting the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli .

Cellular Effects

Lactitol monohydrate influences various cellular processes, particularly in the gastrointestinal tract. It acts as an osmotic laxative by drawing water into the intestines, which helps to soften stools and facilitate bowel movements. This effect is primarily due to its ability to create a hyperosmotic environment in the small intestine . Furthermore, lactitol monohydrate has been shown to modulate the gut microbiome, promoting the growth of beneficial bacteria and inhibiting the growth of pathogenic bacteria . This modulation can influence cell signaling pathways, gene expression, and overall cellular metabolism in the gut.

Molecular Mechanism

The molecular mechanism of lactitol monohydrate involves its action as an osmotic laxative. It creates a hyperosmotic environment in the small intestine, drawing water into the lumen and loosening stools . At the molecular level, lactitol monohydrate does not undergo significant systemic absorption; instead, it is metabolized by colonic bacteria into short-chain fatty acids and gases . This fermentation process further contributes to its laxative effect by increasing colonic motility.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lactitol monohydrate have been observed to change over time. It is relatively stable under various conditions, including high temperatures and a wide pH range (pH 3–9) . Over time, lactitol monohydrate is gradually fermented by colonic bacteria, leading to the production of short-chain fatty acids and gases. Long-term studies have shown that lactitol monohydrate can have sustained effects on gut microbiota composition and colonic health .

Dosage Effects in Animal Models

In animal models, the effects of lactitol monohydrate vary with different dosages. Studies have shown that low to moderate doses of lactitol monohydrate can effectively promote bowel movements without significant adverse effects . High doses may lead to gastrointestinal discomfort, including bloating, cramps, and diarrhea . The threshold for these adverse effects varies among different animal models, but it is generally observed that doses above 2 g/kg can cause significant gastrointestinal upset .

Metabolic Pathways

Lactitol monohydrate is primarily metabolized in the colon by gut microbiota. It undergoes fermentation to produce short-chain fatty acids, such as acetate, propionate, and butyrate, as well as gases like hydrogen and carbon dioxide . These metabolic products play a crucial role in maintaining colonic health and can influence metabolic flux and metabolite levels in the gut .

Transport and Distribution

Lactitol monohydrate is not significantly absorbed in the gastrointestinal tract. Instead, it remains in the lumen of the intestines, where it exerts its osmotic effect . The majority of lactitol monohydrate is eventually degraded by colonic bacteria and eliminated in the feces . Due to its poor absorption, lactitol monohydrate does not undergo significant systemic distribution.

Subcellular Localization

Lactitol monohydrate does not have specific subcellular localization within cells, as it is not absorbed into the systemic circulation. Its primary site of action is within the lumen of the gastrointestinal tract, where it interacts with gut microbiota and exerts its osmotic effects

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h4-21H,1-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMBXZRLTPSWCR-XBLONOLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047028 | |

| Record name | D-Lactitol monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81025-04-9, 81025-03-8 | |

| Record name | Lactitol monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81025-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactitol dihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81025-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactitol monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081025049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lactitol monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LACTITOL MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH2K6W1Y64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the mechanism of action of lactitol monohydrate in treating chronic constipation?

A: Lactitol monohydrate is an osmotic laxative. It is fermented by colonic bacteria into short-chain fatty acids, carbon dioxide, and water []. These metabolites increase the osmotic pressure in the colon, drawing water into the stool and softening it. This promotes bowel movements and relieves constipation.

Q2: How does the energy contribution of lactitol compare to that of saccharose?

A: Studies have shown that the human body derives less energy from lactitol compared to saccharose []. This difference is attributed to lactitol's lower digestibility and potential impact on the utilization of metabolizable energy [].

Q3: What are the unit cell dimensions of lactitol and lactitol monohydrate?

A: The refined unit cell parameters for lactitol are: a = 7.622(1) Å, b = 10.764(2) Å, c = 9.375(1) Å, β = 108.25(1)° in space group P21. For lactitol monohydrate, they are a = 7.844(1) Å, b = 12.673(2) Å, c = 15.942(2) Å in space group P212121 []. These parameters were determined through X-ray powder diffraction and refined using the least-squares method [].

Q4: Can lactitol monohydrate be used as a coating agent in food applications?

A: Yes, lactitol monohydrate can be used to create a stable, crunchy coating for various food products []. This is achieved through a specific process that encourages crystallization in its monohydrate form, resulting in a continuous and compact coating [].

Q5: What analytical methods are used to characterize lactitol monohydrate?

A5: Several analytical techniques are employed to characterize lactitol monohydrate. These include:

- X-ray powder diffraction: Used to determine unit cell dimensions and identify structural changes [, ].

- Thermogravimetry: Used to measure water content and study the dehydration process [].

- Differential scanning calorimetry: Used to determine melting points and enthalpies of fusion [].

- Melting range analysis: Used to assess purity and thermal behavior [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-Benzimidazolyl)acetic acid [2-[(9,10-dioxo-1-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1231993.png)

![2-[[oxo-(2-oxo-1H-quinolin-4-yl)methyl]amino]-3-phenylpropanoic acid methyl ester](/img/structure/B1231995.png)

![Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-](/img/structure/B1231997.png)

![1-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1232001.png)